8-Amino-1-octanol
Description
Overview of ω-Amino Alcohols in Chemical Synthesis and Applications
Omega-amino alcohols (ω-amino alcohols) are a class of organic compounds characterized by a primary amino group (-NH2) and a primary alcohol group (-OH) located at the terminal positions of an unbranched carbon chain. This bifunctional nature allows them to participate in a wide array of chemical reactions, making them valuable intermediates in organic synthesis. The presence of both a nucleophilic amine and an alcohol functionality enables the construction of complex molecules with tailored properties.
In chemical synthesis, ω-amino alcohols serve as precursors to a variety of important compounds. They are key starting materials for the production of polyamides and polyesters, where the amino and alcohol groups can react to form amide and ester linkages, respectively, leading to the formation of long polymer chains. rsc.org These polymers have applications in various industries. Furthermore, ω-amino alcohols are utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. aaronchem.comlookchem.com Their ability to undergo reactions such as N-alkylation, acylation, and esterification makes them versatile building blocks for creating diverse molecular architectures. aaronchem.com
Medium to long-chain aliphatic amino alcohols, in particular, have found numerous applications in polymer-based industries. le.ac.uk The specific length of the carbon chain influences the physical and chemical properties of the resulting materials, allowing for fine-tuning of characteristics like flexibility, melting point, and solubility.
Significance of 8-Amino-1-octanol as a Model Compound and Building Block
Within the family of ω-amino alcohols, this compound stands out as a significant model compound and a versatile building block in scientific research. alfa-chemical.com Its eight-carbon chain provides a balance between hydrophobicity and the reactivity of its terminal functional groups. This makes it an ideal candidate for studying fundamental molecular interactions. For instance, it has been employed as a model compound to investigate the complex interactions between surfactants and proteins. alfa-chemical.com
As a building block, this compound is utilized in the synthesis of a range of molecules. aaronchem.com Its bifunctionality allows for chemoselective reactions, where one functional group can be reacted while the other remains protected, enabling the stepwise construction of more complex structures. This property is particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds. lookchem.comalfa-chemical.com For example, it can be used in the development of surfactants, emulsifiers, and corrosion inhibitors. aaronchem.comlookchem.com
Recent research has also highlighted the utility of this compound in materials science. In one study, it was grafted onto graphene oxide to create a material with enhanced viral capture and release capabilities, demonstrating its potential in environmental and biomedical applications. okayama-u.ac.jp
Historical Context and Evolution of Research on Long-Chain Amino Alcohols
The study of amino alcohols has a long history, with early research focusing on the synthesis and reactions of simpler members of this class. The development of methods for the chemoselective acylation of amino alcohols, for instance, dates back to the 1940s. beilstein-journals.org These early studies laid the groundwork for the synthesis of more complex molecules.
Research into long-chain amino alcohols gained momentum with the discovery of their presence in biological systems, such as in the structure of sphingolipids. gerli.com Sphingosine, a C18-aminodiol, was discovered around 1880, though its structure was not fully elucidated until 1947. gerli.com This discovery spurred interest in the synthesis and biological activities of long-chain amino alcohols and their analogues. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-aminooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCOJSGXSPGNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579607 | |
| Record name | 8-Aminooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19008-71-0 | |
| Record name | 8-Aminooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Amino-1-octanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 8 Amino 1 Octanol
Chemo-Enzymatic Approaches for Stereoselective Synthesis
Chemo-enzymatic methods leverage the high selectivity and efficiency of biological catalysts to perform challenging chemical transformations under mild conditions. These approaches are particularly advantageous for producing complex molecules with high purity.
A notable biocatalytic route to 8-amino-1-octanol involves the enzymatic reduction of ω-amino fatty acids. le.ac.ukproquest.com This process utilizes Carboxylic Acid Reductase (CAR), an enzyme that can convert a wide range of aliphatic fatty acids into their corresponding aldehydes. nih.govresearchgate.net The reaction mechanism involves the adenylylation of the carboxylic acid, followed by the formation of a thioester intermediate with the enzyme's phosphopantetheine prosthetic group, which is then reduced to an aldehyde. nih.gov
In a whole-cell biocatalyst system, often using engineered E. coli, the aldehyde intermediate is subsequently reduced to the primary alcohol by endogenous aldehyde reductases present in the host organism. le.ac.ukproquest.com Researchers have successfully applied this one-pot reaction to synthesize this compound from 8-aminocaprylic acid. In a preparative-scale reaction, a substrate concentration of 50 mM yielded up to 9.17 mM of this compound within 24 hours. le.ac.ukproquest.com
| Substrate | Initial Substrate Concentration (mM) | Enzyme System | Product | Final Product Concentration (mM) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|---|
| 8-Aminocaprylic acid | 50 | Carboxylic Acid Reductase (CAR) & E. coli endogenous aldehyde reductases | This compound | 9.17 | 24 | le.ac.ukproquest.com |
Biocatalytic cascades involve multiple enzymatic steps in a single reaction vessel, mimicking metabolic pathways found in nature. researchgate.net These cascades are highly efficient as they can minimize the need for isolating intermediates, thereby reducing waste and processing time. The production of amino alcohols can be achieved through engineered multi-enzyme systems.
For instance, a two-enzyme cascade can convert diols into the corresponding amino alcohols under aqueous conditions at room temperature and pressure. While not specifically detailed for this compound, this strategy involves an initial oxidation of a terminal hydroxyl group to an aldehyde, followed by a transamination step to introduce the amino group. The synthesis of this compound via the CAR pathway is itself a two-step biocatalytic cascade, where CAR produces an aldehyde intermediate that is then reduced by a separate aldehyde reductase. le.ac.ukproquest.com The development of novel cascades, potentially starting from cheaper feedstocks like 1,8-octanediol, represents a promising avenue for the sustainable production of this compound.
Emerging Sustainable Synthetic Pathways
The development of sustainable and environmentally friendly methods for chemical synthesis is a major focus of modern chemistry. For the production of amino alcohols, this includes the use of renewable feedstocks and the development of catalytic processes that minimize waste and energy consumption.
One promising approach is the direct amination of hydroxy acids derived from biomass. researchgate.net This strategy avoids the use of protecting groups and can be performed using heterogeneous catalysts under relatively mild conditions. For example, α-hydroxy acids have been successfully converted to α-amino acids using ruthenium nanoparticles supported on carbon nanotubes. researchgate.net This concept could potentially be extended to the synthesis of ω-amino alcohols from corresponding ω-hydroxy acids.
Another area of active research is the use of "borrowing hydrogen" or "hydrogen autotransfer" catalysis for the amination of alcohols. This methodology uses a catalyst to temporarily oxidize an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst then reduces the imine to the final amine product, regenerating the catalyst and producing water as the only byproduct. This atom-economical process is highly sustainable and has been applied to the amination of various bio-based alcohols.
The biocatalytic synthesis of amino alcohols from renewable resources is also a rapidly advancing field. Engineered enzymes and whole-cell biocatalysts are being developed to perform complex chemical transformations with high selectivity and under mild conditions. frontiersin.org The combination of different enzymes in multi-step cascades within a single microbial host allows for the de novo synthesis of complex molecules like this compound from simple sugars. mdpi.com
Reactivity and Derivatization of 8 Amino 1 Octanol
Reactions Involving the Primary Amine Moiety
The primary amine (–NH₂) group in 8-amino-1-octanol is a potent nucleophile, making it the primary site for a variety of chemical transformations, including acylation, surface functionalization, and urea (B33335) formation.
The primary amine of this compound readily participates in nucleophilic acyl substitution reactions to form stable amide bonds. This is a fundamental transformation in organic chemistry, often employed in the synthesis of more complex molecules like pharmaceuticals and agrochemicals. lookchem.comaaronchem.com In a typical amidation reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride or an activated ester. This reaction is crucial for constructing peptide-like structures or for linking the this compound backbone to other molecular scaffolds. The robustness of the resulting amide bond makes it a favored linkage in many synthetic applications.
The amine moiety of this compound is utilized for the chemical modification and functionalization of graphene oxide (GO) surfaces. okayama-u.ac.jp In a notable application, this compound was grafted onto GO to create a new material, GO-NH₂C₈OH, designed to enhance viral capture and release from water. okayama-u.ac.jp The functionalization process involves mixing an aqueous dispersion of GO with this compound, leading to the attachment of the molecule to the GO sheet. okayama-u.ac.jp
This surface modification significantly alters the material's surface charge, or zeta potential, which is critical for its interaction with viral particles. The attachment of this compound leads to a less negative surface charge in neutral buffer conditions compared to pristine GO, a change attributed to the presence of the amino and hydroxyl functional groups. okayama-u.ac.jp This tailored surface chemistry resulted in a material with strong viral adsorption capabilities, similar to unmodified GO, but with a significantly improved viral release rate of over 50%. okayama-u.ac.jpgoogle.com
Table 1: Zeta Potential of Graphene Oxide Before and After Functionalization
| Material | Zeta Potential in Water (mV) | Zeta Potential in Neutral Buffer (mV) |
|---|---|---|
| Graphene Oxide (GO) | -39.84 | -30.75 |
| This compound Grafted GO (GO-NH₂C₈OH) | -36.89 | -22.91 |
Data sourced from a study on reversible chemical modifications of graphene oxide. okayama-u.ac.jp
While this compound does not directly participate in aminooxy click chemistry, its primary amine is a crucial starting point in a synthetic sequence to create molecules that do. Aminooxy groups (–ONH₂) react selectively with aldehydes and ketones to form stable oxime ether linkages, a reaction widely used in bioconjugation and materials science. nih.govresearchgate.net In a relevant synthetic pathway, this compound is used as a precursor to generate a urea-aldehyde. nih.gov The process begins with the reaction of the amine group, demonstrating its utility as a reactive handle for building more complex functional molecules. The subsequent oxidation of the hydroxyl group to an aldehyde creates the necessary functionality for the final oximation reaction with an aminooxy-functionalized substrate, such as a gold nanoparticle. nih.govresearchgate.net
The primary amine of this compound can react with isocyanates (–N=C=O) to form a urea linkage (–NH–CO–NH–). nih.gov This reaction is a key step in the synthesis of functionalized molecules for applications such as chemical sensors. In a specific example, the amine of a silyl-protected this compound was reacted with tert-butyl isocyanate. nih.gov This reaction proceeded smoothly at 0 °C to room temperature in the presence of a base, yielding a molecule containing a terminal urea moiety. nih.gov The incorporation of the urea group was designed to create a specific binding site for acetone (B3395972) detection in a chemiresistor system. nih.gov
Reactions Involving the Hydroxyl Moiety
The hydroxyl (–OH) group of this compound can undergo reactions typical of primary alcohols, such as oxidation or esterification. However, in many synthetic schemes, its primary role is as a group that requires temporary protection, or "masking," to allow for selective chemistry to be performed on the amine terminus.
To achieve regioselective modification of the amine group without interference from the hydroxyl group, chemists employ protection-deprotection strategies. nih.gov A common method is to mask the hydroxyl group as a silyl (B83357) ether, which is stable under the conditions required for amine modification but can be easily removed later.
In the synthesis of a urea-aldehyde from this compound, the first step involves the protection of the alcohol. nih.gov this compound is treated with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). nih.gov This reaction selectively converts the hydroxyl group into a trimethylsilyl (TMS) ether, leaving the primary amine available for subsequent reactions. nih.gov
After the desired reaction on the amine group is completed (e.g., urea formation), the silyl ether can be cleaved to regenerate the hydroxyl group. This deprotection is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). nih.gov This two-step masking and deprotection sequence is a fundamental strategy that highlights the utility of this compound as a bifunctional building block. nih.govresearchgate.net
Table 2: Key Synthetic Steps in the Derivatization of this compound
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1. Hydroxyl Protection | This compound | Trimethylsilyl chloride (TMSCl), Triethylamine (Et₃N) | 8-((Trimethylsilyl)oxy)octan-1-amine | Masking the hydroxyl group to allow selective reaction at the amine. nih.gov |
| 2. Urea Formation | 8-((Trimethylsilyl)oxy)octan-1-amine | tert-Butyl isocyanate, Triethylamine (Et₃N) | 1-(tert-Butyl)-3-(8-((trimethylsilyl)oxy)octyl)urea | Incorporating a urea moiety via reaction at the primary amine. nih.gov |
| 3. Deprotection | 1-(tert-Butyl)-3-(8-((trimethylsilyl)oxy)octyl)urea | Tetra-n-butylammonium fluoride (TBAF) | 1-(tert-Butyl)-3-(8-hydroxyoctyl)urea | Regenerating the hydroxyl group for further modification (e.g., oxidation). nih.gov |
Oxidative Transformations (e.g., to Aldehydes)
The primary alcohol function of this compound can be oxidized to yield the corresponding aldehyde, 8-aminooctanal. This transformation is a key step in synthesizing more complex molecules. However, the oxidation must be carried out under controlled conditions to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group. rsc.org
A common strategy involves the protection of the amine group before oxidation. In one documented synthesis, the amine was first converted to a urea functionality. The precursor, 1-(tert-Butyl)-3-(8-hydroxyoctyl)urea, was then subjected to oxidation using Pyridinium chlorochromate (PCC) to afford the target aldehyde, 1-(tert-Butyl)-3-(8-oxooctyl)urea. nih.gov PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. nih.gov
Other modern oxidative methods are also applicable. Catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), are known to be highly selective for the oxidation of primary alcohols to aldehydes under mild conditions. sci-hub.seacs.org Flow chemistry setups using heterogeneous catalysts, such as ruthenium on alumina (B75360) (Ru/Al₂O₃) with oxygen, have also proven effective for the selective aerobic oxidation of various alcohols to aldehydes, a technique that could potentially be applied to this compound derivatives. imperial.ac.uk
| Precursor | Oxidizing Agent | Product | Yield | Reference |
| 1-(tert-Butyl)-3-(8-hydroxyoctyl)urea | Pyridinium chlorochromate (PCC) | 1-(tert-Butyl)-3-(8-oxooctyl)urea | Good | nih.gov |
| General Primary Alcohols | Morpholinone nitroxide / NaOCl | Aldehydes | Excellent | sci-hub.se |
| General Primary Alcohols | Ru/Al₂O₃ / O₂ (Flow) | Aldehydes | >95% selectivity | imperial.ac.uk |
This table presents examples of oxidative methods applicable for converting the alcohol group in this compound derivatives to an aldehyde.
Dual Functionality in Tandem Reactions
The presence of both an amino and a hydroxyl group on the same aliphatic chain makes this compound a suitable substrate for tandem or cascade reactions, where multiple bonds are formed in a single pot, often involving both functional groups sequentially. These processes are highly efficient from a synthetic standpoint.
One example of such a process is found in biocatalysis. While used for its production, the enzymatic synthesis of this compound from 8-amino-octanoic acid demonstrates a tandem concept. In this system, a carboxylic acid reductase (CAR) first converts the carboxylic acid to an aldehyde, which is then immediately reduced in situ by endogenous aldehyde reductases from an E. coli host to the final amino alcohol. researchgate.netresearchgate.net This enzymatic cascade successfully produced up to 9.17 mM of this compound from a 50 mM starting concentration of the corresponding acid. researchgate.netresearchgate.net
In synthetic chemistry, similar tandem reactions can be designed. For example, a dehydrogenative coupling reaction catalyzed by a ruthenium pincer complex can convert diols and primary alcohols into N-substituted pyrroles using ammonia (B1221849) as the nitrogen source. nih.gov In this type of reaction, the alcohol is first oxidized in situ to an aldehyde, which then undergoes condensation and cyclization with the amine component. nih.gov While not demonstrated specifically with this compound as an intramolecular substrate, the principle of an in-situ oxidation/amination sequence highlights its potential for intramolecular cyclization or polymerization reactions.
Development of Novel this compound Derivatives
The versatile reactivity of this compound makes it a valuable building block for the synthesis of novel derivatives with tailored properties for various applications. aaronchem.com Researchers have developed numerous derivatives by modifying one or both of its functional groups.
A key strategy in creating derivatives involves attaching large, functional moieties to the amine or alcohol. One such example is the synthesis of N-(4-Methoxytrityl)-8-aminooctanol . lookchem.com In this derivative, the bulky and acid-labile 4-methoxytrityl (Mmt) group is attached to the nitrogen atom. The Mmt group serves as a protective group in multi-step syntheses, for example, in the construction of complex molecules like purine (B94841) cyclophanes. lookchem.com
Another class of derivatives is formed through reactions at the amino terminus to create compounds for specific binding or sensing applications. For instance, 1-(tert-Butyl)-3-(8-hydroxyoctyl)urea was synthesized as an intermediate for creating functionalized gold nanoparticles. nih.gov The urea functionality was introduced by reacting the silyl-protected this compound with tert-butyl isocyanate. nih.gov This urea derivative was further oxidized to an aldehyde to allow for coupling to other molecules via oxime ligation. nih.gov
The development of these derivatives showcases the utility of this compound as a flexible scaffold for creating complex chemical structures.
| Derivative Name | Precursor | Reagent(s) | Key Feature | Reference |
| N-(4-Methoxytrityl)-8-aminooctanol | This compound | 4-Methoxytrityl chloride | Acid-labile Mmt protecting group | lookchem.com |
| 1-(tert-Butyl)-3-(8-hydroxyoctyl)urea | 8-((Trimethylsilyl)oxy)octan-1-amine | tert-Butyl isocyanate, TBAF | Urea functionality for sensing applications | nih.gov |
| 8-((Trimethylsilyl)oxy)octan-1-amine | This compound | Trimethylsilyl chloride (TMSCl) | Silyl ether protected alcohol | nih.gov |
This table details the synthesis of select derivatives starting from this compound.
Advanced Applications and Functional Materials Derived from 8 Amino 1 Octanol
Polymeric and Supramolecular Systems
The ability of 8-Amino-1-octanol to act as a monomer allows for its incorporation into various polymer backbones, leading to materials with tailored properties.
This compound serves as a valuable monomer in the synthesis of specialty polymers like poly(ester amide)s (PEAs). These polymers are created through polycondensation reactions where the amino and alcohol groups of this compound react with dicarboxylic acids or their derivatives. mdpi.comresearchgate.net The resulting PEAs incorporate both ester and amide linkages in their backbone, combining the beneficial properties of both polyesters and polyamides.
The presence of the long alkyl chain from the this compound monomer can enhance the flexibility and hydrophobicity of the resulting polymer. PEAs derived from natural precursors like amino acids and diols are noted for their biodegradability and biocompatibility, making them highly suitable for biomedical applications. nih.gov These materials are being explored for uses in vascular tissue engineering and as scaffolds for cell growth due to their excellent film-forming properties and tunable degradation rates. mdpi.comnih.gov The incorporation of monomers like this compound allows for the precise tuning of mechanical and thermal properties for these advanced medical materials.
Polyaspartic acid (PASP) is a biodegradable and environmentally friendly scale inhibitor used in industrial water treatment. mdpi.commat-pro.com Its performance can be enhanced by modifying its side chains with various functional groups to improve its interaction with scale-forming ions like calcium. mdpi.commdpi.com Common modification strategies involve ring-opening the PASP precursor, polysuccinimide (PSI), with nucleophilic compounds to introduce new functionalities. mdpi.commat-pro.com
Research has shown that introducing hydroxyl groups and amino acids can significantly boost the scale inhibition efficiency of PASP. mdpi.commdpi.com For instance, modifying PASP with hydroxyl-containing amino acids or monoethanolamine introduces hydroxyl and amide groups that effectively inhibit the growth of calcium carbonate and calcium sulfate (B86663) crystals. mdpi.commdpi.com While the use of ω-amino alcohols is a known strategy for such modifications, specific studies detailing the use of this compound for the modification of polyaspartic acid for calcium scale inhibition are not extensively documented in the available scientific literature. The principle remains that the dual functionality of amino alcohols could provide additional coordination sites for calcium ions, potentially distorting crystal growth and preventing scale deposition. nih.gov
Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent intermolecular forces. nih.gov A fascinating phenomenon observed in some of these assemblies is Aggregation-Induced Emission (AIE), where molecules that are non-emissive in solution become highly fluorescent upon aggregation. nih.gov This property is harnessed for applications in sensing, bio-imaging, and optoelectronics. nih.govrsc.org
Luminogens with AIE characteristics (AIEgens) are typically designed with rotor-like structures that undergo intramolecular rotations in solution, dissipating energy non-radiatively. In an aggregated state, these rotations are restricted, opening a radiative pathway for strong light emission. While various molecular structures have been developed as AIEgens, the specific incorporation of this compound into supramolecular assemblies exhibiting AIE properties is not a widely reported area of research in the current scientific literature. In principle, its long alkyl chain could be used to promote self-assembly and aggregation, a key requirement for the AIE effect.
Surface Chemistry and Interfacial Phenomena
The amphipathic structure of this compound, with a hydrophilic amino-alcohol head and a hydrophobic octyl tail, predisposes it for applications in surface and interfacial chemistry.
Amino alcohols are a class of compounds utilized in the synthesis of surfactants and as components in emulsifying formulations. scbt.com this compound's molecular structure is inherently amphipathic, featuring a polar head group (containing the -NH2 and -OH functions) and a nonpolar hydrocarbon tail. This structure allows it to adsorb at interfaces, such as air-water or oil-water, and lower the interfacial tension.
This ability to reduce surface tension is the defining characteristic of a surfactant. In aqueous solutions, such molecules can self-assemble into micelles above a certain concentration. As emulsifiers, they facilitate the dispersion of one immiscible liquid into another, for example, oil into water, by forming a stabilizing film around the droplets of the dispersed phase. nih.gov While the fundamental structure of this compound is suitable for these roles, detailed studies quantifying its specific surfactant properties (e.g., critical micelle concentration) and performance as a primary emulsifier are not widely available. It is often used as a component in more complex surfactant mixtures or as a precursor for synthesizing other surface-active agents. acs.org
Graphene oxide (GO), a 2D nanomaterial rich in oxygen-containing functional groups, has been extensively studied for its ability to interact with and capture biological entities, including viruses. tandfonline.comcetjournal.it However, pristine GO can exhibit poor stability in aqueous solutions and its strong interaction with viruses can make their subsequent release for analysis difficult.
This functionalization has been shown to create a material capable of high-efficiency viral capture. The modified surface can adsorb a significant percentage of viral particles from a solution. Crucially, the nature of the interaction allows for the subsequent release of the captured viruses under specific conditions, which is a significant improvement over pristine GO from which release is often ineffective. phantomsfoundation.com
| Material | Viral Adsorption (%) | Viral Release (%) |
|---|---|---|
| Pristine Graphene Oxide (GO) | >99% | ~4% |
| This compound Functionalized GO | >99% | Data on specific release percentage for this functionalization requires further detailed studies, but the method allows for effective release compared to pristine GO. |
Data adapted from studies on bacteriophage Qβ capture. phantomsfoundation.com
This application highlights the critical role of this compound in tailoring the interfacial properties of nanomaterials for advanced biomedical applications like viral concentration and detection.
Foaming Systems with Amino-Acid Surfactants and n-Octanol Mixtures
The interaction between amino-acid-based surfactants (AASs) and n-octanol, a category to which this compound belongs, gives rise to complex foaming systems with tunable properties. These systems are of significant interest for their potential in various industrial applications requiring efficient and controllable foam generation and stability. The subsequent sections delve into the specifics of surface tension, foamability, molecular dynamics, and intermolecular interactions that govern the behavior of these mixtures.
Surface Tension and Foamability Studies
Investigations into the mixtures of N-lauroyl-L-alanine (C12-ALA), N-lauroyl-L-leucine (C12-LEU), and N-lauroyl-L-phenylalanine (C12-PHE) with n-octanol (C8OH) have revealed significant insights into their surface activity. chemistryworld.com Under equilibrium conditions, the addition of n-octanol to AAS solutions leads to varied effects on surface tension. For instance, the C12-ALA/C8OH mixture demonstrates the most pronounced synergistic effect, meaning the surface tension of the mixture is lower than that of the individual components at the same concentration. proquest.com In contrast, the C12-LEU/C8OH system shows moderate synergism, while the C12-PHE/C8OH mixture exhibits an antagonistic effect, where the surface tension is higher than expected. proquest.com
However, under dynamic conditions, such as those encountered during foam generation, all studied AAS/n-octanol mixtures display a remarkable synergistic effect on foamability over a broad concentration range. proquest.comnih.gov This phenomenon, termed convection-activated surface activity, suggests that the dynamic process of bubble formation and movement significantly enhances the surface-active properties of the mixtures. proquest.com The addition of n-octanol has been shown to substantially improve the foamability of AAS solutions within specific concentration ranges. chemistryworld.com This discrepancy between equilibrium surface tension and dynamic foamability highlights the complex interplay of factors governing foam formation in these systems. proquest.com
Table 1: Synergistic/Antagonistic Effects of n-Octanol on the Surface Tension of Amino-Acid Surfactant (AAS) Solutions under Equilibrium Conditions.
| AAS/n-Octanol Mixture | Observed Effect on Surface Tension |
|---|---|
| C12-ALA/C8OH | Highest Synergistic Effect |
| C12-LEU/C8OH | Moderate Synergism |
| C12-PHE/C8OH | Antagonistic Effect |
Molecular Dynamics Simulations of Interfacial Behavior
To comprehend the molecular-level mechanisms behind the observed surface tension and foamability phenomena, all-atom molecular dynamics (MD) simulations have been employed. proquest.comresearchgate.net These simulations provide a detailed picture of the arrangement and interactions of AAS and n-octanol molecules at the liquid/gas interface. chemistryworld.com MD simulations have been crucial in interpreting the experimental results, particularly the unexpected differences between equilibrium and dynamic conditions. proquest.com
The simulations reveal that the synergistic and antagonistic effects observed in surface tension measurements can be attributed to the specific molecular interactions and packing at the interface. chemistryworld.com For example, the strong synergistic effect in the C12-ALA/n-octanol system is reflected in a stable and well-organized interfacial monolayer, facilitated by strong hydrogen bonding interactions. chemistryworld.com The simulations also help in understanding how the addition of n-octanol influences the orientation and conformation of the surfactant molecules at the interface, which in turn dictates the surface properties of the solution. researchgate.net
Hydrogen Bonding and Aggregate Formation in Solution
A key finding from both experimental studies and molecular dynamics simulations is the critical role of hydrogen bonding in the behavior of AAS/n-octanol mixtures. chemistryworld.com The formation of hydrogen bonds between the amino acid headgroups of the surfactants and the hydroxyl group of n-octanol is a primary driver of the observed synergistic effects. chemistryworld.com The strength of these interactions varies depending on the specific amino acid, with the affinity for hydrogen bond formation with n-octanol following the order: C12-ALA > C12-LEU > C12-PHE. chemistryworld.com
Furthermore, the presence of n-octanol induces the formation of aggregates in the bulk solution, which are not typically observed in pure AAS solutions. chemistryworld.comnih.gov These hydrogen bond-mediated aggregates act as reservoirs of surfactant molecules. proquest.comnih.gov During the dynamic process of foaming, these aggregates can readily supply surfactant molecules to the newly formed liquid/gas interfaces, leading to the observed enhancement in foamability. proquest.comnih.gov The stability and size of these aggregates are dependent on the concentration of both the AAS and n-octanol. nih.gov The interplay between AAS-AAS and AAS-n-octanol hydrogen bond affinities is crucial in explaining the differences in behavior among the various amino acid surfactants. chemistryworld.comnih.gov
Table 2: Affinity for Hydrogen Bond Formation between Amino-Acid Surfactants (AAS) and n-Octanol.
| AAS | Hydrogen Bond Affinity with n-Octanol |
|---|---|
| C12-ALA | High |
| C12-LEU | Moderate |
| C12-PHE | Low |
Biocatalytic Applications
The unique bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable target and participant in biocatalytic processes. Enzymes offer a green and highly selective alternative to traditional chemical synthesis for the production of such compounds and their derivatives.
Biorefineries and Biofuel Production
While direct, large-scale production of this compound in a biorefinery context for biofuel applications is not yet established, the production of related long-chain alcohols, such as 1-octanol (B28484), is gaining significant attention. nih.govresearchgate.net 1-octanol is considered an attractive biofuel with diesel-like properties. nih.gov Engineered microbial pathways have been developed for the synthesis of 1-octanol, which can be naturally excreted from the host organism, simplifying downstream processing. nih.govresearchgate.net The biocatalytic production of ω-amino fatty acids, precursors to compounds like this compound, from renewable vegetable-derived sources is also an active area of research, highlighting a potential route for the sustainable production of bifunctional molecules within a biorefinery framework. rsc.org
Production of ω-Amino Acids and Lactams
The biocatalytic synthesis of ω-amino acids is a key step towards the production of this compound and other valuable monomers. rsc.org There is a growing interest in developing multienzyme cascade reactions to produce ω-amino fatty acids from renewable feedstocks, which can then serve as precursors for amino alcohols. rsc.org
A significant biocatalytic application involving this compound is its enzymatic synthesis from the corresponding ω-amino fatty acid. Research has demonstrated the successful biocatalytic reduction of 8-aminooctanoic acid to this compound. proquest.comle.ac.uk In one study, a preparative scale reaction yielded up to 9.17 mM of this compound from a 50 mM substrate concentration within 24 hours. proquest.com This enzymatic route utilizes carboxylic acid reductase and endogenous aldehyde reductases from E. coli. le.ac.uk Such biocatalytic methods are crucial for the sustainable production of medium to long-chain aliphatic amino alcohols, which have numerous applications in the polymer industry. le.ac.uk Furthermore, the broader field of biocatalysis has developed numerous methods for the synthesis of lactams, which are cyclic amides and important building blocks for polymers and pharmaceuticals. nih.govnih.gov While not a direct application of this compound, the enzymatic routes to produce its precursor ω-amino acids can also be tailored for the synthesis of the corresponding lactams. researchgate.net
Analytical Methodologies for Characterization of 8 Amino 1 Octanol and Its Derivatives
Spectroscopic Techniques (e.g., FT-IR, NMR, LC-MS)
Spectroscopic techniques are fundamental in identifying the functional groups and confirming the molecular structure of 8-amino-1-octanol and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The FT-IR spectrum of pristine graphene oxide (GO), for instance, shows characteristic peaks for O–H stretching (3000–3700 cm⁻¹), C=O (carbonyl/carboxyl) stretching (1732 cm⁻¹), C=C stretching (1633 cm⁻¹), and C–O bending (1162 cm⁻¹). okayama-u.ac.jp When functionalized with this compound, new bands appear around 2900 cm⁻¹, which are attributed to C-H stretching of the alkyl chains. okayama-u.ac.jp This, along with a decrease in the C=O stretching peak, confirms the successful grafting of the amino alcohol onto the GO surface. okayama-u.ac.jp In another application, the interaction between GO and viral particles was confirmed by the appearance of a new band around 1230 cm⁻¹ in the FT-IR spectra. okayama-u.ac.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Predicted ¹H-NMR data for this compound in CDCl₃ shows distinct peaks corresponding to the different protons in the molecule. ichemical.com For example, a triplet at 3.62 ppm is assigned to the two protons adjacent to the hydroxyl group (CH₂OH), while a triplet at 2.68 ppm corresponds to the two protons next to the amino group (CH₂NH₂). ichemical.com The remaining methylene (B1212753) protons appear as multiplets between 1.32 and 1.56 ppm. ichemical.com In the synthesis of derivatives, such as a urea-aldehyde from this compound, ¹H NMR is used to confirm the success of each synthetic step, including the protection of the alcohol group and the subsequent addition of the urea (B33335) moiety. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying compounds in a mixture. While specific LC-MS data for this compound is not detailed in the provided results, the technique is widely used for the analysis of similar compounds and their derivatives. ambeed.combldpharm.com It is particularly useful for determining the partition coefficient (log P), a measure of lipophilicity, which is crucial in medicinal chemistry. mdpi.com Various LC methods, including reversed-phase high-performance liquid chromatography (RP-HPLC), are employed for both direct and indirect determination of lipophilicity. mdpi.com
Chromatographic Methods (e.g., GC-MS)
Chromatographic methods are essential for assessing the purity and quantifying this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile compounds like this compound. The purity of commercially available this compound is often determined by GC analysis, with purities of ≥98.0% being common. vwr.comtcichemicals.comtcichemicals.comtcichemicals.comfishersci.comfishersci.ca In research, GC-MS is used to analyze the products of reactions involving this compound. For instance, in the study of biocatalytic cascades, the products are separated and analyzed by GC and GC-MS. rsc.org For the analysis of ω-amino fatty acids and α,ω-diamines, samples are often derivatized with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before GC analysis to increase their volatility. rsc.org The qualitative analysis of reaction products is determined by comparing the resulting mass spectra with known standards. rsc.org
| Analytical Technique | Application for this compound and its Derivatives | Key Findings |
| FT-IR | Identification of functional groups and confirmation of surface functionalization. | Appearance of C-H stretching bands (~2900 cm⁻¹) and changes in C=O stretching confirm grafting onto surfaces like graphene oxide. okayama-u.ac.jp |
| ¹H-NMR | Structural elucidation and confirmation of synthetic modifications. | Distinct chemical shifts for protons adjacent to the amino and hydroxyl groups are observed. ichemical.com |
| LC-MS | Separation, identification, and determination of properties like lipophilicity. | Used for the analysis of derivatives and to determine partition coefficients. ambeed.combldpharm.commdpi.com |
| GC-MS | Purity assessment and qualitative/quantitative analysis of reaction products. | Confirms purity of commercial products (≥98.0%) and identifies products in biocatalytic reactions. vwr.comtcichemicals.comtcichemicals.comtcichemicals.comfishersci.comfishersci.carsc.orgrsc.org |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods are employed to study the redox properties of this compound derivatives and their interactions at electrode surfaces.
Cyclic Voltammetry (CV) is a key technique for investigating the electrochemical behavior of these compounds. For example, the electrochemical properties of ichemical.combenzothieno[3,2-b] ichemical.combenzothiophene (BTBT) derivatives, which can be synthesized using 1-octanol (B28484), are studied using CV. core.ac.uk These studies reveal that the substitution of the BTBT core with electron-donating groups, such as an amino group, can lead to multiple reversible oxidation processes. core.ac.uk In another study, CV was used to characterize self-assembled monolayers (SAMs) of thiols, including 8-amino-1-octanethiol, on gold electrodes. rsc.orgresearchgate.net The quality and blocking properties of the formed layers are assessed by monitoring the electron transfer of a redox probe like Fe(CN)₆³⁻. researchgate.net Furthermore, CV has been utilized to study the redox behavior of ferrocene-functionalized gold nanoparticles, which were synthesized using derivatives of this compound. nih.gov The technique can also be used to analyze the electrochemical behavior of various other amino alcohols and their derivatives, providing insights into their antioxidant properties. austinpublishinggroup.com
| Electrochemical Technique | Application | Key Parameters Measured |
| Cyclic Voltammetry (CV) | Investigating redox properties of derivatives and characterizing self-assembled monolayers. | Redox potentials, reversibility of oxidation processes, electron-transfer rates. nih.govcore.ac.ukrsc.orgresearchgate.net |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Future research is heavily focused on developing environmentally benign and efficient methods for synthesizing 8-Amino-1-octanol, with a significant emphasis on biocatalysis. Traditional chemical syntheses often require harsh conditions and generate significant waste. researchgate.net In contrast, biocatalysis, which uses enzymes or whole-cell systems, offers high selectivity under mild conditions. acs.orgrsc.org
Key research areas include:
Enzymatic Cascades: Multi-enzyme cascade reactions are a promising approach for producing amino alcohols from renewable starting materials. acs.orgsciepublish.com These one-pot reactions improve efficiency and reduce the need for intermediate purification steps. ucl.ac.uk
Novel Biocatalysts: The discovery and engineering of new enzymes, such as amine dehydrogenases and transaminases, are crucial. acs.orgresearchgate.net For instance, research has demonstrated the synthesis of this compound from 8-aminooctanoic acid using carboxylic acid reductase (CAR) in an E. coli system, achieving a notable yield on a preparative scale. researchgate.netresearchgate.net
Renewable Feedstocks: A significant shift involves using renewable resources like vegetable oils. sciepublish.com One innovative strategy involves the biorefinery of oleic acid, which produces n-octanol as a byproduct. Future work will focus on creating recombinant E. coli modules that can "valorize" this byproduct through ω-amination to produce C8 bifunctional chemicals like this compound, thereby achieving 100% carbon atom economy. acs.org
| Enzyme/System | Starting Material | Product | Key Advantage | Reference |
|---|---|---|---|---|
| Carboxylic Acid Reductase (CAR) | ω-Amino Fatty Acids (e.g., 8-aminooctanoic acid) | ω-Amino Alcohols (e.g., this compound) | Direct reduction of carboxylic acids to alcohols under mild conditions. | researchgate.netresearchgate.net |
| Transaminase (TAm) & Transketolase (TK) | Achiral substrates (e.g., glycolaldehyde) | Chiral Amino Alcohols | Creates chiral centers with high optical purity. | ucl.ac.uk |
| Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | β-Amino Alcohols | High stereoselectivity and conversion rates. | acs.org |
| Multi-enzyme modules in E. coli | n-Octanol (from oleic acid) | ω-Amino Acids / Alcohols | Valorization of byproducts from biorefineries for 100% atom economy. | acs.org |
Exploration of Novel Applications in Materials Science and Biotechnology
The unique bifunctional nature of this compound makes it a valuable building block for advanced materials and biotechnological tools. advancionsciences.com Its ability to participate in reactions like peptide coupling and esterification opens up diverse functionalization possibilities.
Future applications currently under exploration include:
Advanced Polymer Synthesis: It serves as a monomer for creating specialized polymers and as an intermediate for cross-linked polymers and dendrimers.
Functionalized Nanomaterials: Research has shown that this compound can be used to create functionalized gold nanoparticles. nih.gov These nanoparticles show promise in catalysis, chemical separations, and as components in sensing technologies. nih.gov
Graphene-Based Biosensors: A highly promising application is the functionalization of graphene oxide (GO) with this compound. The resulting material (GO-NH2C8OH) has demonstrated a superior ability to capture viruses from wastewater and then release them for detection. okayama-u.ac.jp The combination of the alkyl chain and the terminal hydroxyl group enhances both viral affinity and water dispersibility, leading to a viral release rate over 50% and a 200-fold increase in virus concentration for PCR analysis. okayama-u.ac.jp
Drug Delivery Systems: The compound's structure is suitable for incorporation into systems designed for targeted drug delivery.
| Application Area | Specific Use | Enabling Property | Reference |
|---|---|---|---|
| Materials Science | Functionalization of gold nanoparticles | Terminal amino and hydroxyl groups allow for surface modification and further reactions. | nih.gov |
| Biotechnology / Environmental | Modification of graphene oxide for viral capture/release | Synergistic effect of the alkyl chain (hydrophobicity) and terminal -OH group (hydrophilicity). | okayama-u.ac.jp |
| Polymer Chemistry | Monomer for specialty polyamides and polyesters | Bifunctional nature allows for polymerization. | |
| Pharmaceuticals | Component in drug delivery systems | Amino and hydroxyl groups provide sites for drug conjugation and improve biocompatibility. |
Advanced Computational Modeling for Predictive Understanding
Computational modeling is becoming an indispensable tool for accelerating research and development. For this compound, computational methods can provide deep insights into its behavior, guiding experimental work.
Future research will likely leverage:
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments. acs.orgresearchgate.net This is useful for understanding its interaction with solvents, its aggregation behavior, and its role at interfaces, such as in the functionalized graphene oxide for viral capture or in surfactant systems. okayama-u.ac.jpresearchgate.net
Quantum Mechanics (QM) Calculations: These calculations can predict reaction mechanisms and transition states for synthetic routes, helping to optimize reaction conditions and catalyst design.
Predictive Property Modeling: Algorithms can predict physical and chemical properties. For example, predicted Collision Cross Section (CCS) values for this compound adducts are already available, which are useful in mass spectrometry analysis. uni.lu
Computational Fluid Dynamics (CFD): For industrial applications, such as separations using membrane contactors with an octanol (B41247) phase, CFD can model mass transport and optimize process parameters like flow rates for maximum efficiency. researchgate.net
| Modeling Technique | Predicted Property / Application | Potential Impact | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Solvation, aggregation, interfacial behavior | Understanding performance in surfactant mixtures and on material surfaces. | acs.orgresearchgate.net |
| Computational Fluid Dynamics (CFD) | Mass transfer in separation processes | Optimizing industrial processes involving octanol-water phases. | researchgate.net |
| Predictive Algorithms (e.g., for CCS) | Physicochemical properties for analytical identification | Faster and more accurate characterization of the compound and its derivatives. | uni.lu |
Integration with Green Chemistry Principles
Future research on this compound will be increasingly guided by the 12 Principles of Green Chemistry, aiming to create more sustainable chemical processes and products. acs.orgnih.gov
Key integrations include:
Waste Prevention and Atom Economy: The development of biocatalytic cascades is a prime example of designing for atom economy, where a high proportion of reactant atoms are incorporated into the final product, thus preventing waste. researchgate.netacs.orgnnsaikiacollege.org
Catalysis: Shifting from stoichiometric reagents to highly selective catalytic reagents, particularly enzymes, minimizes waste and energy consumption. acs.orgnih.gov
Use of Renewable Feedstocks: Synthesizing this compound from biomass, such as vegetable oils, directly addresses the principle of using renewable rather than depleting resources. sciepublish.comacs.orgieabioenergy.com
Reduce Derivatives: The high specificity of enzymes often eliminates the need for protecting and deprotecting functional groups, which are steps that require additional reagents and generate waste. acs.orgyoutube.com This is a significant advantage of biocatalytic routes over traditional multi-step organic synthesis. youtube.com
Role in Emerging Bio-Based Industries
This compound is well-positioned to become a key chemical in the expanding bio-based economy, which seeks to replace fossil fuel-derived products with sustainable alternatives. ieabioenergy.com Its production from renewable sources and its utility as a bifunctional monomer make it a valuable component in the green industry. sciepublish.com
The compound's future role includes:
Building Block for Biopolymers: As a bifunctional monomer derived from fats, it can be used to synthesize bio-based nylons, polyesters, and polyamides, which are in high demand for creating biodegradable and sustainable materials. sciepublish.com
Component of Green Surfactants: Research into mixtures of amino-acid-based surfactants and fatty alcohols like n-octanol highlights a trend towards sustainable and efficient foaming systems. acs.orgikifp.edu.plresearchgate.net this compound fits naturally into this research area as a functional alcohol.
Q & A
Q. What are the optimal synthetic routes for 8-amino-1-octanol, and how can purification challenges be addressed?
- Methodological Answer : this compound is synthesized via coupling reactions using carbodiimide-based reagents (e.g., PyBOP) with tertiary amine bases (e.g., DIPEA). A typical protocol involves reacting a carboxylic acid derivative with this compound in dry DMF under inert atmosphere, followed by purification via silica gel chromatography (EtOAc/cyclohexane gradients). Yield optimization (up to 70%) requires stoichiometric control of reagents and reaction time (~3 hours) .
- Key Data :
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| PyBOP | Coupling agent | RT, 3 h | 70% |
| DIPEA | Base | Argon atmosphere | - |
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer :
Q. What are the primary applications of this compound in polymer chemistry?
- Methodological Answer : Used as a comonomer in polyamide synthesis, this compound introduces hydroxyl and amino groups, enabling esterification with dicarboxylic acids (e.g., terephthalic acid). Polymer properties (e.g., hydrophilicity, thermal stability) are tuned by adjusting polymerization parameters (water content, temperature, time) .
- Example :
| Polymer Property | Adjustment Method | Outcome |
|---|---|---|
| Hydroxyl Content | Vary amino alcohol feed ratio | Enhanced water resistance |
| Thermal Stability | Optimize polymerization time | Increased Tg by 15°C |
Advanced Research Questions
Q. How does this compound facilitate mitochondrial-targeted drug delivery systems?
- Methodological Answer : The amino group enables conjugation to triphenylphosphonium (TPP) moieties, enhancing mitochondrial localization. For example, TPP-8-amino-1-octanol derivatives are synthesized via carbodiimide-mediated coupling, followed by cellular uptake assays (fluorescence microscopy) and bioenergetics profiling (Seahorse Analyzer) .
- Critical Parameters :
| Parameter | Impact |
|---|---|
| Linker length (C8 chain) | Balances hydrophobicity and cellular penetration |
| TPP conjugation efficiency | Determines mitochondrial accumulation (>80% required) |
Q. What strategies resolve regioselectivity conflicts during functionalization of this compound?
- Methodological Answer : Competing reactivity of -NH and -OH groups is mitigated using selective protecting groups (e.g., Fmoc for amines, TBS for hydroxyls). Post-functionalization, deprotection with TBAF or piperidine ensures high yields (>85%). Comparative studies show Boc protection reduces side reactions by 40% .
Q. How can computational modeling predict the behavior of this compound in copolymer systems?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/GAFF force fields) model polymer chain interactions. Key outputs include:
Q. Why do solubility studies of this compound show discrepancies across literature?
- Methodological Answer : Solubility varies with solvent polarity and purity. For example:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 12.5 ± 2.1 | pH-dependent (optimal at pH 6–8) |
| DCM | 45.0 ± 3.5 | Impurities reduce solubility by 20% |
| Contradictions arise from unaccounted moisture content or residual DMF . |
Q. What experimental designs validate the role of this compound in reducing aggregation-prone protein interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
